4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide
Description
4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide is a benzohydrazide derivative featuring a 2,4-dimethylphenoxy methyl substituent on the benzene ring. Benzohydrazides are characterized by their hydrazide (-CONHNH₂) functional group, which enables diverse chemical modifications, including Schiff base formation and cyclization into heterocyclic scaffolds. This compound has garnered attention due to its structural versatility, which allows for tuning of physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Its synthesis typically involves condensation of substituted benzaldehydes with hydrazide precursors under controlled conditions, as seen in analogous compounds .
Properties
IUPAC Name |
4-[(2,4-dimethylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(12(2)9-11)20-10-13-4-6-14(7-5-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNUEXIFUQTSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213952 | |
| Record name | 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832741-21-6 | |
| Record name | 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 2,4-dimethylphenol with benzohydrazide under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can result in the replacement of specific functional groups with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide with structurally and functionally related benzohydrazide derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues
2.1.1. (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide
- Structure: Similar substitution pattern (2,4-dimethylphenyl) but lacks the methylphenoxymethyl group.
- Synthesis : Prepared via Schiff base condensation of 2,4-dimethylbenzohydrazide with 2-methylbenzaldehyde .
- Crystallography: Dihedral angle between phenyl rings is 88.45°, reducing planarity compared to the target compound’s extended phenoxymethyl group .
- Activity: Exhibits moderate antimicrobial activity but lower lipophilicity due to the absence of the methylphenoxymethyl moiety .
2.1.2. 4-(2-Bromophenoxymethyl)benzohydrazide
- Structure: Bromine substituent on phenoxy group instead of methyl groups.
- Synthesis : Similar pathway involving benzyl chloride and hydrazine hydrate .
- Bioactivity : Enhanced anti-nematode activity (93% gall inhibition) attributed to bromine’s electron-withdrawing effects, which improve electrophilicity and target binding .
2.1.3. 4-(Trifluoromethyl)benzohydrazide Derivatives
- Structure : Trifluoromethyl group increases electronegativity and metabolic stability.
- Activity : Potent acetylcholinesterase inhibitors (IC₅₀ < 10 µM), outperforming dimethyl-substituted analogs due to stronger hydrogen bonding with enzyme active sites .
Functional Analogues
2.2.1. Benzimidazole-Benzohydrazide Hybrids
- Structure : Hybrids like 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) incorporate a benzimidazole moiety.
2.2.2. Thiazolidine-Benzohydrazide Derivatives
- Structure: Thiazolidine-2,4-dione ring instead of phenoxymethyl group.
- Synthesis : Cyclocondensation with POCl₃ yields thiazolidine cores .
- Activity: Anticancer activity via PPAR-γ modulation, with IC₅₀ values 2–3× lower than non-thiazolidine benzohydrazides .
2.2.3. Oxadiazole-Benzohydrazide Derivatives
- Structure : Oxadiazole rings enhance rigidity and π-π stacking.
- Example: N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide.
- Activity: Superior antibacterial activity (MIC = 0.125 mg/mL against Klebsiella pneumoniae) compared to non-oxadiazole analogs .
Key Findings and Implications
- Structure-Activity Relationships: Electron-Donating Groups (e.g., methyl in 2,4-dimethylphenoxy): Enhance lipophilicity and membrane permeability but may reduce electrophilic reactivity . Halogen Substituents (e.g., bromine): Improve target binding via halogen bonding, critical for anti-nematode activity . Heterocyclic Moieties (e.g., oxadiazole, thiazolidine): Increase rigidity and bioavailability, enabling potent enzyme inhibition .
Synthetic Efficiency : Ultrasound-assisted methods (e.g., ) reduce reaction times (<4 hours) compared to traditional reflux (6–12 hours) .
- Therapeutic Potential: While this compound exhibits moderate activity, hybrid derivatives (e.g., benzimidazole or oxadiazole hybrids) show superior potency, suggesting future derivatization strategies .
Biological Activity
4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 284.35 g/mol
- CAS Number : 832741-21-6
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with benzoyl hydrazine in the presence of a suitable catalyst under reflux conditions. The reaction can be summarized as follows:
-
Reactants :
- 2,4-Dimethylphenol
- Benzoyl hydrazine
-
Conditions :
- Reflux in ethanol or methanol for several hours.
-
Purification :
- The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound also possesses anticancer properties. It was evaluated against several cancer cell lines using the MTT assay to assess cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 12.5 |
| LN-229 (brain cancer) | 8.0 |
| H1563 (lung cancer) | 15.0 |
The compound showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Cellular Receptors : The compound may bind to certain receptors on cell membranes, triggering signaling pathways that result in cell death.
Study 1: Antimicrobial Efficacy
A study conducted on various hydrazone derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. Among them, this compound exhibited one of the lowest MIC values against resistant strains of Staphylococcus aureus .
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers found that the compound significantly inhibited the proliferation of LN-229 cells with an IC50 value lower than many standard chemotherapeutics . This suggests its potential role as a candidate for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
